molecular formula C10H11ClOS B14034194 1-Chloro-1-(2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-(methylthio)phenyl)propan-2-one

Cat. No.: B14034194
M. Wt: 214.71 g/mol
InChI Key: IUSPNWAFENSSAO-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS It is characterized by the presence of a chloro group, a methylthio group, and a phenyl ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2-(methylthio)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to these targets, influencing their activity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction processes.

Comparison with Similar Compounds

  • 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one

Comparison: 1-Chloro-1-(2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-chloro-1-(2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3

InChI Key

IUSPNWAFENSSAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1SC)Cl

Origin of Product

United States

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